N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Fluorophenyl Groups: The triazine core is then substituted with 4-fluoroaniline under controlled conditions to introduce the fluorophenyl groups.
Attachment of Dimethylphenyl Group: The final step involves the coupling of the triazine derivative with 2,3-dimethylaniline to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated aromatic rings.
1-(4-Fluorophenyl)piperazine: Contains a fluorophenyl group and is used in various chemical syntheses.
Uniqueness
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide is unique due to its combination of a triazine core with multiple aromatic substitutions, providing distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H25F2N7O |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C26H25F2N7O/c1-15-5-4-6-22(16(15)2)32-23(36)17(3)29-24-33-25(30-20-11-7-18(27)8-12-20)35-26(34-24)31-21-13-9-19(28)10-14-21/h4-14,17H,1-3H3,(H,32,36)(H3,29,30,31,33,34,35) |
InChI Key |
KPDCKGDNAUTIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.